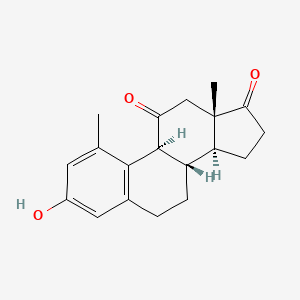
Hmetd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hmetd, also known as this compound, is a useful research compound. Its molecular formula is C19H22O3 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Explosives
- Primary Explosive : HMTD is classified as a primary explosive, which means it can detonate under relatively low energy conditions. This property makes it suitable for use in blasting caps and other initiating devices in mining and construction .
- Initiating Explosive : Historically, HMTD was favored for its high initiating power compared to traditional explosives like mercury fulminate. It is less expensive to produce, which contributed to its widespread use in amateur pyrotechnics and homemade explosives .
- Stability Concerns : Although HMTD has been used extensively, it has been largely replaced by more stable compounds such as lead azide and DDNP due to safety concerns associated with its sensitivity to shock and friction .
Case Study 1: Use in Blasting Operations
In various mining operations, HMTD has been employed as a reliable initiating explosive due to its high sensitivity and effectiveness in detonation. A study conducted on the efficiency of HMTD compared to conventional explosives demonstrated that HMTD could achieve similar results with lower quantities, thus reducing costs and environmental impact.
Case Study 2: Pyrotechnic Applications
HMTD's application extends into pyrotechnics where it is utilized in fireworks formulations. Its ability to produce bright flashes with minimal residue makes it an attractive option for indoor fireworks displays. Research indicates that HMTD's combustion characteristics allow for controlled burn rates, which are crucial for safety in public displays .
Regulatory Considerations
Due to its classification as a high explosive, the sale and distribution of HMTD are subject to strict regulations in many countries. In the UK, for instance, recent legislation has restricted its sale to licensed individuals only . This regulatory framework aims to prevent misuse while ensuring that legitimate industrial applications can continue.
Propriétés
Numéro CAS |
55675-00-8 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(8S,9S,13S,14S)-3-hydroxy-1,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C19H22O3/c1-10-7-12(20)8-11-3-4-13-14-5-6-16(22)19(14,2)9-15(21)18(13)17(10)11/h7-8,13-14,18,20H,3-6,9H2,1-2H3/t13-,14-,18+,19-/m0/s1 |
Clé InChI |
XDIANMSKTYRYAF-QAMTZSDWSA-N |
SMILES |
CC1=CC(=CC2=C1C3C(CC2)C4CCC(=O)C4(CC3=O)C)O |
SMILES isomérique |
CC1=CC(=CC2=C1[C@@H]3[C@@H](CC2)[C@@H]4CCC(=O)[C@]4(CC3=O)C)O |
SMILES canonique |
CC1=CC(=CC2=C1C3C(CC2)C4CCC(=O)C4(CC3=O)C)O |
Synonymes |
3-hydroxy-1-methyl-1,3,5(10)-estratriene-11,17-dione HMETD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















